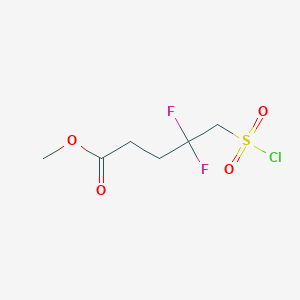
Methyl 4,4-difluoro-5-sulfopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4,4-difluoro-5-sulfopentanoate” is a sulfonated ester. It has a CAS Number of 2167994-08-1 and a molecular weight of 250.65 . The IUPAC name for this compound is methyl 5-(chlorosulfonyl)-4,4-difluoropentanoate .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H9ClF2O4S/c1-13-5(10)2-3-6(8,9)4-14(7,11)12/h2-4H2,1H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“this compound” has a molecular formula ofC6H9ClF2O4S . Its molecular weight is 250.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Bioaccumulation
Research has identified Methyl 4,4-difluoro-5-sulfopentanoate as part of the group of polyfluoroalkyl chemicals (PFCs) which are significant in environmental studies. These chemicals are persistent in the environment and have been found in human and animal tissues globally. For instance, a study in Australia reported the detection of various PFCs in human blood serum, indicating their widespread presence and potential for bioaccumulation (Toms et al., 2009). Another study emphasized the unexpected bioaccumulation and global distribution of similar compounds in wildlife and humans (Martin et al., 2013).
Toxicity and Human Health Concerns
PFCs, including this compound, have raised concerns about their toxicity and potential effects on human health. Lindstrom et al. (2011) highlighted the increasing concern about these substances due to their toxic properties and regular detection in human blood (Lindstrom et al., 2011). Additionally, a study on the serum concentrations of various PFCs in the U.S. population indicated prevalent exposure to several PFCs, suggesting a need for further research into their health implications (Calafat et al., 2007).
Environmental Fate and Degradation
The environmental fate and potential for degradation of PFCs, including this compound, are crucial areas of research. A review by Liu and Mejia Avendaño (2013) discussed the microbial degradation of polyfluoroalkyl chemicals in the environment, providing insights into their potential transformation and environmental persistence (Liu & Mejia Avendaño, 2013).
Epidemiological Studies and Risk Assessment
Epidemiological studies have been conducted to assess the risk associated with exposure to PFCs. Washino et al. (2008) investigated the correlation between prenatal exposure to perfluorooctanoate (a similar compound) and reduced fetal growth, suggesting potential developmental effects of these chemicals (Washino et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonyl-4,4-difluoropentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O4S/c1-13-5(10)2-3-6(8,9)4-14(7,11)12/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGNWWSHRHQSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CS(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)


![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2993897.png)